An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride
An In-Depth Technical Guide to 4-Hydroxybenzenesulfonyl Chloride
CAS Number: 4025-67-6
This guide provides a comprehensive technical overview of 4-Hydroxybenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, and key applications, with a focus on the practical methodologies and underlying scientific principles.
Core Compound Profile
4-Hydroxybenzenesulfonyl chloride, also known as p-hydroxybenzenesulfonyl chloride, is a bifunctional organic compound featuring both a reactive sulfonyl chloride group and a nucleophilic hydroxyl group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules, from pharmaceuticals to dyes.[1][2]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4025-67-6 | [3][] |
| Molecular Formula | C₆H₅ClO₃S | [3][] |
| Molecular Weight | 192.62 g/mol | [][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90-92 °C | [3][] |
| Density | 1.546 g/cm³ | [3][] |
| Solubility | Soluble in many organic solvents, reacts with water. | |
| Synonyms | 4-(Chlorosulfonyl)phenol, p-Hydroxybenzenesulfonyl chloride | [3][] |
Synthesis of 4-Hydroxybenzenesulfonyl Chloride: A Detailed Protocol
The synthesis of 4-hydroxybenzenesulfonyl chloride can be effectively achieved by the reaction of sodium 4-hydroxybenzenesulfonate with a chlorinating agent, such as thionyl chloride. The presence of a substantial excess of the chlorinating agent is crucial for driving the reaction to completion.
Experimental Protocol: Synthesis from Sodium 4-Hydroxybenzenesulfonate
This protocol is adapted from established synthetic methods for sulfonyl chlorides.
Materials:
-
Sodium 4-hydroxybenzenesulfonate
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium 4-hydroxybenzenesulfonate (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess of thionyl chloride (at least 3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude 4-hydroxybenzenesulfonyl chloride from a suitable solvent system, such as toluene/hexane, to obtain the purified product.
Causality of Experimental Choices:
-
The use of excess thionyl chloride ensures the complete conversion of the sulfonate salt to the sulfonyl chloride.
-
DMF acts as a catalyst to facilitate the reaction.
-
The aqueous workup with ice and sodium bicarbonate is to quench the excess thionyl chloride and neutralize the acidic byproducts.
-
Recrystallization is a critical step for obtaining a high-purity final product suitable for subsequent sensitive reactions.
Application in Sulfonamide Synthesis: A Modern Approach
4-Hydroxybenzenesulfonyl chloride is a key building block for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity.[2] The primary challenge in its use is the presence of the reactive hydroxyl group, which can interfere with the desired reaction at the sulfonyl chloride moiety. A modern and efficient approach involves the in situ protection of the hydroxyl group.
Experimental Protocol: One-Pot Sulfonylation of Amines
This protocol is based on the principle of in situ silylation-desilylation, which offers a practical and high-yielding method for sulfonamide synthesis.
Materials:
-
4-Hydroxybenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq)
-
Anhydrous acetonitrile
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the amine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (1.1 eq) and stir at room temperature for 15 minutes.
-
Add 4-hydroxybenzenesulfonyl chloride (1.0 eq) followed by an additional portion of BSA (1.1 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired 4-hydroxyphenyl sulfonamide.
Self-Validating System: The success of this protocol relies on the dual role of BSA. Initially, it silylates the amine, increasing its solubility and preventing side reactions. Subsequently, it protects the hydroxyl group of the sulfonyl chloride, allowing the selective reaction with the silylated amine. The final acidic workup efficiently removes the silyl protecting groups, yielding the desired product in a single pot.
Analytical Characterization
The purity and identity of 4-Hydroxybenzenesulfonyl chloride are typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern on the benzene ring. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the four unique carbon atoms in the aromatic ring, as well as the carbon bearing the hydroxyl group and the carbon attached to the sulfonyl chloride group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl chloride group (around 1375 and 1185 cm⁻¹), and C-S and C-Cl stretches.
Safety and Handling
4-Hydroxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is harmful if swallowed and causes severe skin burns and eye damage.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and subsequent application of 4-hydroxybenzenesulfonyl chloride.
Caption: Workflow for the synthesis and application of 4-hydroxybenzenesulfonyl chloride.
References
-
Campbell, R. W.; Hill, H. W. Polymerization of 4-Hydroxybenzenesulfonyl Chloride. Macromolecules1973 , 6 (4), 492–495. [Link]
-
The Journal of Organic Chemistry 1973, Volume 38, No. 5. [Link]
-
Catalyst-Free Spontaneous Polymerization with 100% Atom Economy: Facile Synthesis of Photoresponsive Polysulfonates with Multifunctionalities. JACS Au2021 , 1 (2), 194-203. [Link]
-
4025-67-6 | MFCD09833838 | 4-Hydroxybenzenesulfonyl Chloride - Aaron Chemicals. [Link]
-
4-hydroxybenzenesulfonyl chloride - 4025-67-6, C6H5ClO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
4-Hydroxybenzene-1-sulfonyl chloride | C6H5ClO3S | CID 11424093 - PubChem. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate. [Link]
-
4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
Sources
- 1. Catalyst-Free Spontaneous Polymerization with 100% Atom Economy: Facile Synthesis of Photoresponsive Polysulfonates with Multifunctionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 5. 4-Hydroxybenzene-1-sulfonyl chloride | C6H5ClO3S | CID 11424093 - PubChem [pubchem.ncbi.nlm.nih.gov]
